molecular formula C17H14N2OS B7812255 2-((6-Methylpyrimidin-4-yl)thio)-1-(naphthalen-2-yl)ethanone

2-((6-Methylpyrimidin-4-yl)thio)-1-(naphthalen-2-yl)ethanone

Cat. No.: B7812255
M. Wt: 294.4 g/mol
InChI Key: WEOAWSBMZGUBRS-UHFFFAOYSA-N
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Description

2-((6-Methylpyrimidin-4-yl)thio)-1-(naphthalen-2-yl)ethanone is an organic compound that features a unique combination of a pyrimidine ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methylpyrimidin-4-yl)thio)-1-(naphthalen-2-yl)ethanone typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.

    Thioether Formation: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound under suitable conditions, often in the presence of a base.

    Ketone Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-((6-Methylpyrimidin-4-yl)thio)-1-(naphthalen-2-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-((6-Methylpyrimidin-4-yl)thio)-1-(naphthalen-2-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Methylpyrimidin-4-yl)thio)-1-(phenyl)ethanone
  • 2-((6-Methylpyrimidin-4-yl)thio)-1-(benzyl)ethanone

Uniqueness

2-((6-Methylpyrimidin-4-yl)thio)-1-(naphthalen-2-yl)ethanone is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzyl groups. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior.

Properties

IUPAC Name

2-(6-methylpyrimidin-4-yl)sulfanyl-1-naphthalen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12-8-17(19-11-18-12)21-10-16(20)15-7-6-13-4-2-3-5-14(13)9-15/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOAWSBMZGUBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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